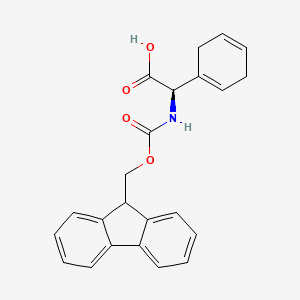

Fmoc-2,5-dihydro-d-phenylglycine

Übersicht

Beschreibung

Fmoc-2,5-dihydro-d-phenylglycine is a derivative of the amino acid phenylglycine. It is commonly used in proteomics research and other biochemical applications. The compound has a molecular formula of C23H21NO4 and a molecular weight of 375.42 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,5-dihydro-d-phenylglycine typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for subsequent reactions and ensures the stability of the compound during synthesis. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as crystallization and purification to obtain the final product suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-2,5-dihydro-d-phenylglycine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles and electrophiles: Such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Fmoc-DHPG has the molecular formula and a molecular weight of 375.42 g/mol. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The presence of the dihydro moiety contributes to its unique properties, making it suitable for various applications in biochemistry and materials science .

Peptide Synthesis

Fmoc-DHPG is primarily utilized in the solid-phase synthesis of peptides. The Fmoc group serves as a protective group that facilitates the stepwise addition of amino acids during peptide assembly. This method allows for the efficient synthesis of complex peptides with high purity and yield.

- Case Study : A study demonstrated the use of Fmoc-DHPG in synthesizing insulinotropic peptides. The hybrid approach combining solid and solution-phase techniques enhanced the stability and bioactivity of the resulting peptides, making them promising candidates for therapeutic applications in diabetes management .

Bioactive Materials

Fmoc-DHPG has been investigated for its potential in forming bioactive hydrogels through self-assembly processes. These hydrogels can mimic extracellular matrices, providing scaffolds for cell culture and tissue engineering.

- Self-Assembly Properties : Research indicates that Fmoc-DHPG can form hydrogels that support cell viability and proliferation. The hydrogels exhibit tunable mechanical properties, which are essential for applications in regenerative medicine .

| Property | Observation |

|---|---|

| Gelation Concentration | Forms hydrogels at concentrations as low as 0.01 wt% |

| Cell Compatibility | Supports viable cell cultures |

| Mechanical Modulus | Tunable through formulation adjustments |

Enzyme Immobilization

The ability to create hydrogels with Fmoc-DHPG also extends to enzyme immobilization. By incorporating enzymes into these hydrogels, researchers can enhance enzyme stability and activity, leading to improved performance in biocatalysis.

Wirkmechanismus

The mechanism of action of Fmoc-2,5-dihydro-d-phenylglycine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with various molecular targets and pathways, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-tyrosine: Similar to Fmoc-2,5-dihydro-d-phenylglycine but with a hydroxyl group on the aromatic ring.

Fmoc-tryptophan: Contains an indole ring, making it structurally different but functionally similar in peptide synthesis.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the Fmoc group provides stability and protection during synthesis, while the dihydro-phenylglycine moiety offers unique reactivity and interactions with other molecules.

Biologische Aktivität

Fmoc-2,5-dihydro-D-phenylglycine (Fmoc-D-PhGly) is a derivative of the amino acid phenylglycine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has gained attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is C23H21NO4, with a molecular weight of 375.42 g/mol. This article aims to explore the biological activity of Fmoc-D-PhGly, focusing on its applications in peptide synthesis, protein interactions, and therapeutic potential.

The Fmoc group serves as a protective moiety during peptide synthesis, allowing selective reactions without interference from the amino group. The synthesis of Fmoc-D-PhGly typically involves standard peptide coupling methods where the Fmoc group is removed under basic conditions to allow for further reactions or incorporation into larger peptides.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-D-phenylglycine | Contains a single phenyl group | Commonly used in peptide synthesis |

| Fmoc-L-phenylalanine | Contains an additional methylene group | Exhibits different stereochemistry |

| Fmoc-D-alanine | Simpler structure with fewer substituents | Often used as a building block in peptides |

| Fmoc-D-Tyrosine | Hydroxyl group on the aromatic ring | Known for its role in signaling pathways |

Peptide Synthesis

Fmoc-D-PhGly is primarily utilized as a building block in peptide synthesis. The incorporation of D-amino acids like D-PhGly into peptides can enhance their stability against enzymatic degradation, making them promising candidates for drug development . The dihydro substitution pattern also contributes to the conformational flexibility and biological activity of the resulting peptides.

Protein Interactions

Research indicates that Fmoc-D-PhGly can be incorporated into peptides to study their interactions with various biological targets. Modifications to the phenyl ring of D-PhGly can alter binding affinities towards receptors or enzymes, which is crucial for understanding protein functions and developing therapeutic agents .

The mechanism of action for Fmoc-D-PhGly involves its incorporation into peptides where it influences molecular interactions. The presence of D-amino acids can modify the conformation and biological activity of peptides, potentially enhancing their efficacy in therapeutic applications. This modification may affect how peptides interact with ion channels or receptors involved in pain and seizure pathways, as seen with related compounds .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of phenylglycinamide derivatives that include modifications similar to those found in Fmoc-D-PhGly. These compounds exhibited multi-target mechanisms of action, including antagonism at TRPV1 channels and inhibition of voltage-gated sodium channels (VGSCs), which are critical in managing seizure disorders .

In one study, a series of hybrid compounds based on phenylglycinamide demonstrated significant anticonvulsant activity in various animal models, suggesting that similar derivatives could be developed using Fmoc-D-PhGly as a scaffold for further exploration .

Eigenschaften

IUPAC Name |

(2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,9-13,20-21H,3,8,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBBUNDEIQKUCV-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.